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3-Nitrosopiperidine-3-carboxylic acid

Cat. No.: B13325951
M. Wt: 158.16 g/mol
InChI Key: IMXDARPCLNOFHS-UHFFFAOYSA-N
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Description

3-Nitrosopiperidine-3-carboxylic acid, also known as N-Nitroso-nipecotic acid, is a derivative of piperidine (B6355638), a six-membered heterocyclic amine. Its structure is characterized by a nitrosamine (B1359907) group (N-N=O) attached to the nitrogen atom of the piperidine ring and a carboxylic acid group (-COOH) at the 3-position of the ring. The presence of both the nitrosamine functionality, a well-known toxicophore, and a carboxylic acid group on the same cyclic backbone makes it a compound of significant interest in chemical and biochemical studies.

Interactive Data Table: Chemical Identity of this compound

PropertyValue
IUPAC Name 1-nitrosopiperidine-3-carboxylic acid
Synonyms N-Nitroso-nipecotic acid
CAS Number 65445-62-7
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Appearance Typically a solid or crystalline substance nih.gov

The study of nitrosamino acids, particularly cyclic variants like this compound, is a critical subset of nitrosamine research. These compounds serve as important models for understanding the metabolic activation and detoxification pathways of more complex nitrosamines.

Cyclic nitrosamino acids are significant in research for several reasons. Their rigid cyclic structure provides a well-defined three-dimensional shape, which is invaluable for studying structure-activity relationships. By introducing functional groups, such as a carboxylic acid, at different positions on the ring, researchers can systematically probe how these modifications affect the molecule's interaction with biological systems, including metabolic enzymes and DNA.

The presence of a carboxylic acid group, as in this compound, can significantly alter the compound's physicochemical properties, such as its solubility in water and its ability to pass through cell membranes. This, in turn, can influence its biological fate and toxicological profile. From a chemical perspective, the interplay between the electron-withdrawing nature of the nitroso group and the carboxylic acid function can influence the reactivity of the molecule.

While specific research on this compound is limited in publicly available literature, the research themes surrounding its analogous structures provide a framework for understanding its potential biological and chemical significance. A primary research theme is the influence of substituents on the carcinogenicity of the nitrosopiperidine ring.

Studies on methylated and halogenated derivatives of nitrosopiperidine have demonstrated that the position and nature of the substituent dramatically affect carcinogenic potency. For instance, research has shown that 3-methylnitrosopiperidine induces tumors of the nasal turbinates and upper gastrointestinal tract in rats. acs.orgnih.gov Conversely, methylation at the carbon atoms alpha to the nitroso group (the 2 and 6 positions) has been found to significantly reduce the carcinogenic activity of the nitrosopiperidine molecule. acs.org In contrast, the introduction of chloro groups at the 3- and 4-positions of the nitrosopiperidine ring has been shown to increase its carcinogenicity. pharmaexcipients.com

A crucial research finding in the broader context of nitrosamine toxicology is that the presence of a carboxylic acid group is generally considered a deactivating feature. researchgate.net This is because at physiological pH, the carboxylic acid group is likely to be deprotonated, carrying a negative charge. This charge can hinder the molecule's ability to penetrate cell walls and may alter its interaction with metabolic enzymes, potentially leading to reduced genotoxicity. researchgate.net

Nitrosamines as a class are well-established as potent carcinogens in numerous animal species, and many are considered probable human carcinogens. cleanchemlab.comresearchgate.net Their carcinogenic mechanism often involves metabolic activation by cytochrome P450 enzymes. nih.gov This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophiles capable of alkylating DNA, which can lead to mutations and the initiation of cancer. nih.gov

The investigation of specific nitrosamines like this compound and its analogs contributes to a more nuanced understanding of this large and diverse class of compounds. It moves beyond the generalization that all nitrosamines are highly potent carcinogens and seeks to understand the structural features that modulate this activity. acs.orgnih.gov This is critical for accurate risk assessment, particularly in the context of nitrosamine impurities in pharmaceuticals and food products. The study of how a deactivating group like a carboxylic acid influences the toxicological profile of a known carcinogenic scaffold like nitrosopiperidine is a key aspect of this more refined approach to nitrosamine research.

Interactive Data Table: Research Findings on Substituted Nitrosopiperidines

CompoundSubstituent(s)Observed Effect on Carcinogenicity
3-Methylnitrosopiperidine3-methylInduces tumors of the nasal turbinates and upper gastrointestinal tract in rats. acs.orgnih.gov
2,6-Dimethylnitrosopiperidine2,6-dimethylSignificantly reduced carcinogenic activity compared to nitrosopiperidine. acs.org
3,4-Dichloronitrosopiperidine3,4-dichloroIncreased carcinogenicity compared to nitrosopiperidine. pharmaexcipients.com
Nitrosopiperidine with a carboxylic acid group-COOHGenerally considered a deactivating feature, potentially reducing carcinogenic potency. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B13325951 3-Nitrosopiperidine-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

3-nitrosopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c9-5(10)6(8-11)2-1-3-7-4-6/h7H,1-4H2,(H,9,10)

InChI Key

IMXDARPCLNOFHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C(=O)O)N=O

Origin of Product

United States

Chemical Synthesis and Structural Modifications of 3 Nitrosopiperidine 3 Carboxylic Acid

Synthetic Methodologies for 3-Nitrosopiperidine-3-carboxylic Acid

The creation of this compound primarily involves the nitrosation of its precursor, piperidine-3-carboxylic acid (nipecotic acid).

Nitrosation of Piperidine-3-carboxylic Acid Precursors

The direct nitrosation of the secondary amine in piperidine-3-carboxylic acid is the most common route to synthesize this compound. This reaction is typically achieved by treating the piperidine (B6355638) precursor with a nitrosating agent under acidic conditions.

Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl), or tert-butyl nitrite (TBN). The reaction mechanism involves the formation of nitrous acid (HNO₂) from sodium nitrite and acid, which then reacts with the secondary amine of the piperidine ring to form the N-nitroso derivative.

A general procedure involves dissolving piperidine-3-carboxylic acid in an acidic aqueous solution and then adding a solution of sodium nitrite, often at reduced temperatures to control the reaction rate and minimize side reactions. The product, this compound, can then be isolated and purified using standard laboratory techniques.

Table 1: Nitrosating Agents for Piperidine Derivatives

Nitrosating AgentConditionsReference
Sodium Nitrite (NaNO₂) / AcidAqueous, acidic (e.g., HCl)General Knowledge
tert-Butyl Nitrite (TBN)Solvent-free or in organic solventsGeneral Knowledge

Stereoselective Synthesis Approaches, including chiral resolution techniques

The stereochemistry at the 3-position of the piperidine ring is often crucial for biological activity. Therefore, methods for the stereoselective synthesis or separation of the enantiomers of this compound are of significant interest.

One approach involves the use of a chiral precursor. For instance, the synthesis can start from an enantiomerically pure form of piperidine-3-carboxylic acid, such as (S)-piperidine-3-carboxylic acid. A Chinese patent describes a method for the chiral resolution of 3-piperidine formamide (B127407) via hydrolysis in concentrated hydrochloric acid, which yields (S)-piperidine-3-carboxylic acid hydrochloride. google.com This enantiomerically enriched precursor can then be subjected to nitrosation to produce the corresponding chiral this compound.

Direct chiral resolution of racemic this compound can be challenging. However, chromatographic techniques using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) are a viable option. While specific methods for this compound are not widely reported, approaches used for similar chiral carboxylic acids could be adapted. This often involves derivatization of the carboxylic acid group with a chiral reagent to form diastereomers that can be separated on a standard stationary phase, or direct separation on a chiral column.

Derivatization Strategies for Research Probes

To study the interactions and mechanisms of action of this compound, it is often necessary to modify its structure by introducing reporter groups or by synthesizing a series of analogs for structure-activity relationship (SAR) studies.

Introduction of Reporter Groups or Tags

The carboxylic acid functionality of this compound provides a convenient handle for the attachment of various reporter groups, such as fluorescent tags. These labeled molecules can be used in a variety of biological assays to visualize and quantify the compound's distribution and binding.

Several strategies exist for labeling carboxylic acids. One common method is to convert the carboxylic acid into an activated ester, which can then react with an amine-containing fluorescent dye. Another approach involves the use of fluorescent chiral derivatization reagents. For example, reagents like (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (D-DBD-APy) can react with carboxylic acids to form fluorescent diastereomeric amides, which can also be used for chiral separation by HPLC. psu.edu

Table 2: Examples of Fluorescent Labeling Strategies for Carboxylic Acids

Labeling StrategyReagentsApplicationReference
Amide Bond FormationCarbodiimides (e.g., EDC), NHS esters, Amine-containing fluorophoresCovalent attachment of a fluorescent tagGeneral Knowledge
Chiral DerivatizationD-DBD-APy, D-NBD-APy, D-ABD-APyFormation of fluorescent diastereomers for detection and chiral separation psu.edu
Nitric Oxide ProbesDiaminobenzene-functionalized polymethine skeletonDetection of nitric oxide release nih.govrsc.org

Synthesis of Analogs for Structure-Activity Relationship Studies

To understand how the chemical structure of this compound relates to its biological activity, a series of analogs are typically synthesized and evaluated. These studies, known as structure-activity relationship (SAR) studies, help to identify the key structural features required for activity and can guide the design of more potent or selective compounds. acs.orgnih.govpharmaexcipients.com

Modifications can be made to various parts of the molecule, including:

The Piperidine Ring: Introducing substituents at different positions on the ring can probe the steric and electronic requirements for activity.

The N-Nitroso Group: While this group is a defining feature of the compound, subtle electronic modifications to the piperidine ring could indirectly influence its properties.

By systematically altering the structure and assessing the impact on a specific biological endpoint, researchers can build a comprehensive understanding of the SAR for this class of compounds.

Chemical Reactivity and Mechanistic Studies of 3 Nitrosopiperidine 3 Carboxylic Acid

Reactivity of the Nitrosamine (B1359907) Moiety within the Piperidine (B6355638) Ring System

The N-nitroso group is the primary site of many chemical transformations for 3-Nitrosopiperidine-3-carboxylic acid. Its reactivity is influenced by the electronic and steric environment imposed by the piperidine ring and the carboxylic acid substituent.

N-nitrosamines, as a class, exhibit varied stability depending on the surrounding conditions. Generally, they are stable in neutral or alkaline solutions in the absence of light but are less stable in acidic conditions. nih.gov The decomposition of nitrosamines can be initiated by heat, light (particularly ultraviolet radiation), or strong acids. nih.gov

Under acidic conditions, the decomposition of N-nitrosamines is catalyzed by protonation of the nitroso oxygen, which weakens the N-N bond and can lead to the release of nitric oxide and the formation of a secondary amine. For this compound, this would result in piperidine-3-carboxylic acid and a nitrosating agent. The rate of this decomposition is dependent on the pH of the solution.

Thermal decomposition can also occur, leading to the cleavage of the N-N bond and the formation of radical species. The presence of the carboxylic acid group at the 3-position may influence the thermal stability of the molecule through intramolecular interactions.

ConditionStabilityPrimary Decomposition Products
Neutral/Alkaline (dark)Generally stable nih.gov-
AcidicLess stable nih.govPiperidine-3-carboxylic acid, Nitrosating agent
UV LightUnstable nih.govRadical species, Nitric oxide nih.gov
HeatThermally labileRadical species

The nitrosamine group is generally unreactive towards nucleophiles at the nitrogen atom due to the electron-withdrawing nature of the nitroso group. However, the oxygen atom of the nitroso group possesses lone pairs and can act as a nucleophilic center, particularly towards strong electrophiles like alkylating agents or in the presence of acid.

Reactions with electrophiles are more common. As mentioned, protonation is a key step in the acid-catalyzed decomposition. Other electrophiles can also interact with the nitroso oxygen.

The piperidine ring itself can undergo reactions typical of secondary amines if the nitroso group is removed. The presence of the electron-withdrawing carboxylic acid group will decrease the nucleophilicity of the ring nitrogen.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the piperidine ring imparts acidic properties to the molecule and provides a reactive site for a variety of transformations. Carboxylic acids can undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. vanderbilt.eduresearchgate.net

These reactions typically proceed through the activation of the carbonyl group, for instance, by protonation in acidic conditions or by conversion to a more reactive derivative such as an acyl chloride or an ester. The reactivity of the carboxylic acid in this compound is expected to be typical of other carboxylic acids, allowing for the formation of esters, amides, and other acid derivatives. vanderbilt.edu The proximity of the nitrosamine group might influence the reaction rates or mechanisms through steric hindrance or electronic effects.

Reaction TypeReagentProduct
EsterificationAlcohol, Acid catalystEster derivative
Amide formationAmine, Coupling agentAmide derivative
ReductionReducing agent (e.g., LiAlH4)3-(Hydroxymethyl)piperidine derivative (with potential reduction of nitrosamine)
DecarboxylationHeat (if β-keto acid or similar structure)Not typically facile for this compound

Intramolecular Interactions and Their Influence on Reactivity

The relative positioning of the nitrosamine and carboxylic acid groups on the piperidine ring allows for the possibility of intramolecular interactions that can influence the molecule's conformation and reactivity. Hydrogen bonding between the carboxylic acid proton and the oxygen atom of the nitrosamine group is a plausible interaction. mdpi.comnih.gov

Such an intramolecular hydrogen bond could stabilize certain conformations of the molecule and potentially affect the acidity of the carboxylic acid and the reactivity of the nitrosamine moiety. For instance, by engaging the lone pair of the nitroso oxygen, an intramolecular hydrogen bond might decrease the nucleophilicity of this oxygen towards external electrophiles. Conversely, it could facilitate proton transfer and influence decomposition pathways. The specific stereochemistry at the 3-position will determine the feasibility and strength of such interactions.

Photochemical Transformation Pathways

N-nitrosamines are known to be sensitive to ultraviolet (UV) light. nih.gov The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical reactions, primarily involving the cleavage of the N-N bond.

Research on the photochemistry of N-nitrosoproline (NPRO), a structural analogue of this compound, provides significant insight into the likely photochemical behavior of the title compound. nih.govjst.go.jp NPRO has been shown to be activated by UVA radiation, leading to the formation of nitric oxide (NO) and other reactive species. nih.govnih.gov

The photolysis of N-nitrosamines like NPRO upon UVA irradiation is believed to proceed via homolytic cleavage of the N-N bond, generating a nitric oxide radical and an aminyl radical. nih.gov In the case of this compound, this would result in a piperidinyl radical centered on the nitrogen atom. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or reactions with oxygen to form reactive oxygen species (ROS). nih.gov

Studies on N-nitrosopiperidine have also shown that in the presence of acid, photoexcitation can lead to the generation of an aminium radical cation, which can then undergo further reactions. nih.govacs.orgresearchgate.net The presence of the carboxylic acid group in this compound could influence the quantum yield and the specific reaction pathways of photolysis. The absorption maximum for NPRO is around 340 nm, and it is expected that this compound would have a similar absorption profile. nih.gov

Photochemical ProcessKey IntermediatesPotential Final Products
UVA PhotolysisNitric oxide radical, Aminyl radical nih.govPiperidine-3-carboxylic acid, Reactive oxygen species nih.gov
Photoaddition (in presence of acid and olefins)Aminium radical cation nih.govacs.orgresearchgate.netC-nitroso compounds, Oximes researchgate.net

Generation of Reactive Intermediates (e.g., Nitric Oxide, Active Oxygen Species)

The chemical structure of this compound, featuring an N-nitrosamine group, suggests its potential to act as a precursor for reactive intermediates, most notably nitric oxide (NO). N-nitrosamines are known to be sensitive to light, particularly UV radiation, and can undergo decomposition under acidic conditions. nih.gov The cleavage of the N-N bond is a primary photochemical process for N-nitrosamines, leading to the formation of nitric oxide and an aminyl radical.

While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for N-nitrosamines involves the homolytic cleavage of the N-NO bond upon photoexcitation. This process yields nitric oxide, a highly reactive signaling molecule in biological systems, and the corresponding 3-carboxy-piperidinyl radical. cdnsciencepub.com In acidic environments, the nitrite (B80452) ion (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which can act as a nitrosating agent but is also in equilibrium with other nitrogen oxides that contribute to complex reaction pathways. nih.gov The generation of nitric oxide from various precursors is a significant area of research due to its therapeutic potential. nih.gov

Furthermore, the interaction of nitric oxide with other reactive species can lead to the formation of additional intermediates. For instance, the reaction between nitric oxide and the superoxide (B77818) anion (O₂⁻), a reactive oxygen species (ROS), produces peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. mdpi.com The simultaneous generation of NO and ROS can thus modulate their respective signaling pathways by removing the initial species and creating a new reactive molecule. mdpi.com

Photoproduct Characterization and Identification

The photolysis of N-nitrosopiperidine derivatives has been shown to proceed via the cleavage of the N-N bond as the initial step. cdnsciencepub.com Upon irradiation, particularly in the presence of acid, photoexcited N-nitrosopiperidine can lead to the formation of a piperidinium (B107235) radical. cdnsciencepub.com For this compound, this would analogously generate a 3-carboxy-piperidinyl radical and nitric oxide.

Subsequent reactions of these intermediates determine the final photoproducts. In studies involving the photoaddition of N-nitrosopiperidine to dienes, the initially formed radical species attack the double bonds, leading to the formation of C-nitroso compounds as transient intermediates. cdnsciencepub.com These C-nitroso compounds are often unstable and rapidly tautomerize to more stable oximes. cdnsciencepub.com

Based on these established mechanisms, the expected primary photoproducts from this compound would result from the reactions of the 3-carboxy-piperidinyl radical. The characterization of such products would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to identify the resulting structures, which could include various oxidized or rearranged piperidine derivatives. The photolysis of compounds containing a photoremovable protecting group often results in the "uncaged" active compound and a byproduct derived from the protecting group. researchgate.net In this context, photolysis could potentially lead to the denitrosated parent compound, piperidine-3-carboxylic acid, alongside products resulting from reactions of the released nitric oxide.

Stereochemical Control in Reactions Involving Nitrosopiperidine Systems

Axial versus Equatorial Substitution Selectivity

The stereochemical outcome of reactions on the piperidine ring is heavily influenced by the conformational preferences of the ring and the nature of its substituents. In saturated six-membered rings like piperidine, substituents generally favor the equatorial position to minimize steric interactions, particularly 1,3-diaxial strain. youtube.com However, in N-nitrosopiperidine systems, stereoelectronic effects can override these steric considerations, leading to a preference for axial substitution.

Research on the reactions of the carbanion of N-nitroso-4-phenylpiperidine with various electrophiles has demonstrated remarkable stereoselectivity. cdnsciencepub.com The anion, generated by treatment with lithium diisopropylamide (LDA), reacts to give exclusively the axial substitution product. cdnsciencepub.com This high degree of selectivity suggests that the transition state is stabilized by a factor beyond simple steric hindrance.

This axial preference is attributed to a stereoelectronic effect where the orbital of the carbanion alpha to the nitrogen can overlap more effectively with the π-system of the N-nitroso group when the incoming electrophile attacks from the axial face. This alignment is believed to be more favorable for stabilizing the developing charge in the transition state. cdnsciencepub.com The results from these studies indicate that for certain reactions involving N-nitrosopiperidine anions, axial attack is overwhelmingly favored. cdnsciencepub.com For this compound, reactions involving the generation of a carbanion at the C2 or C6 positions would be expected to show a similar high preference for axial substitution.

Table 1: Stereochemical Outcome of Reactions of N-nitroso-4-phenylpiperidine Anion cdnsciencepub.com
ElectrophileReactionProductStereochemical OutcomeYield (%)
Carbon Dioxide (CO₂)Carboxylationtrans-N-nitroso-4-phenylpiperidine-2-carboxylic acidExclusive Axial Substitution76
Methyl Iodide (CH₃I)Methylationtrans-2-Methyl-N-nitroso-4-phenylpiperidineExclusive Axial Substitution79
Benzophenone ((C₆H₅)₂CO)Condensationtrans-N-nitroso-2-(diphenylhydroxymethyl)-4-phenylpiperidineExclusive Axial Substitution72

Isomerization Studies

Isomerism is a key feature of nitrosopiperidine chemistry, encompassing both conformational isomers of the piperidine ring and geometric isomers of the N-nitroso group. The barrier to rotation around the N-N bond is significant, leading to the existence of distinct E (trans) and Z (cis) isomers, which can have different chemical and biological properties. cdnsciencepub.com

Studies on substituted nitrosopiperidines have confirmed the existence and differential reactivity of these isomers. For example, cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine have been isolated and studied separately, revealing differences in their carcinogenic potency. nih.gov

Furthermore, in vivo studies have demonstrated that isomerization can occur under biological conditions. N-nitroso-1,2,3,6-tetrahydropyridine (N-nitroso-Δ³-piperidine) has been shown to isomerize in rats to the more stable conjugated isomer, N-nitroso-1,2,3,4-tetrahydropyridine (N-nitroso-Δ²-piperidine). nih.gov The reverse transformation was not observed, indicating a thermodynamically driven process. nih.gov This highlights that the substitution pattern and degree of saturation of the piperidine ring can influence the stability and interconversion of isomers. For this compound, one would expect the existence of both chair conformers (with the carboxylic acid group being either axial or equatorial) and E/Z isomers of the nitroso group, each potentially exhibiting unique reactivity.

Biochemical and Biological Research of 3 Nitrosopiperidine 3 Carboxylic Acid in Non Human Systems

Metabolic Fate and Biotransformation in Model Organisms and In Vitro Systems

The metabolic activation of N-nitrosamines is a critical prerequisite for their biological activity. This process is primarily initiated by enzymatic oxidation, which transforms these chemically stable compounds into reactive electrophilic intermediates capable of interacting with cellular macromolecules. The metabolic pathways of 3-Nitrosopiperidine-3-carboxylic acid are understood by drawing parallels with structurally similar N-nitrosamines, such as N-nitrosopiperidine and N-nitrosopyrrolidine.

The principal pathway for the metabolic activation of cyclic nitrosamines is hydroxylation at the α-carbon position relative to the nitroso group. nih.govnih.govresearchgate.net This reaction is catalyzed by microsomal monooxygenases. nih.gov For N-nitrosopiperidine, metabolism by rat liver microsomal preparations has been shown to yield 5-hydroxypentanal, which is a predicted product of a pathway involving the initial oxidation at the α-carbon. fao.orgscilit.com This α-hydroxylation is a crucial step, as it converts the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. nih.govmdpi.com This intermediate is key to the formation of the ultimate carcinogenic species. While direct studies on this compound are limited, the presence of the piperidine (B6355638) ring suggests it would be a substrate for similar enzymatic processes. However, the carboxylic acid group at the 3-position is known to have a deactivating effect, which may influence the rate and extent of this metabolic step. nih.gov

The enzymatic α-hydroxylation of N-nitrosamines is predominantly carried out by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govmdpi.comnih.gov These enzymes are primarily located in the liver but are also present in other tissues. mdpi.commdpi.com Multiple CYP isozymes can metabolize nitrosamines, with varying efficiencies. For instance, the metabolism of N-nitrosodimethylamine (NDMA) is primarily handled by CYP2E1 and CYP2A6. nih.gov In the case of piperidine-containing structures, various CYPs, including members of the CYP2D6, CYP2C, and CYP3A families, have been implicated in their metabolism. doi.orgnih.gov It is therefore hypothesized that one or more of these CYP isozymes are responsible for the metabolic activation of this compound in in vitro systems and model organisms. The specific enzymes involved would determine the rate of activation and the tissue-specific metabolism of the compound.

Table 1: Key Enzymes in Nitrosamine Metabolism and their Functions
Enzyme FamilyGeneral FunctionRelevance to Nitrosamine Metabolism
Cytochrome P450 (CYP)Phase I metabolism, primarily oxidation of xenobiotics. mdpi.comCatalyzes the initial and rate-limiting α-hydroxylation step required for activation. nih.govmdpi.com
CYP2E1Metabolizes small molecule xenobiotics.Primary enzyme for the activation of N-nitrosodimethylamine (NDMA). nih.gov
CYP2A6Metabolizes nicotine (B1678760) and some nitrosamines.Involved in the activation of tobacco-specific nitrosamines and NDMA. nih.gov
CYP2D6Metabolizes a wide range of drugs with a piperidine ring.Potential candidate for the metabolism of substituted nitrosopiperidines. doi.org

Following α-hydroxylation, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous, non-enzymatic decomposition. researchgate.netmdpi.com This decomposition involves ring opening to form a diazonium ion, which is a highly reactive electrophile. nih.govnih.gov For example, the α-hydroxylation of N-nitrosodi-n-propylamine leads to intermediates that ultimately form carbonium ions. nih.gov In the case of a cyclic nitrosamine like N-nitrosopiperidine, this process would yield a pentyl-diazonium ion. These diazonium ions are considered the ultimate alkylating agents responsible for the genotoxic effects of nitrosamines. They readily react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.govmdpi.com

Not all nitrosamines are readily metabolized into reactive species. N-nitrosoproline (NPRO), which shares the structural feature of a carboxylic acid group on the ring with this compound, is a well-documented example of a non-carcinogenic nitrosamine. nih.gov In vitro studies using rat liver S9 preparations and isolated hepatocytes have shown that NPRO is largely refractory to metabolism by the typical nitrosamine-activating enzymes. nih.gov No significant production of metabolites was detected in these systems. nih.gov This metabolic resistance is a key reason for its lack of carcinogenicity. Research on rats also indicates that NPRO metabolism is possible, but only to a very small extent. nih.gov The presence of the carboxylic acid group is believed to confer this metabolic refractoriness. nih.gov By analogy, it is plausible that this compound also exhibits a degree of metabolic resistance to enzymatic activation compared to its parent compound, N-nitrosopiperidine.

Molecular Interactions with Biomolecules (excluding human clinical context)

The biological effects of metabolically activated nitrosamines are mediated by their covalent binding to cellular macromolecules. The primary target for the reactive intermediates generated from nitrosamine metabolism is DNA.

The electrophilic diazonium ions generated from the metabolism of nitrosamines can alkylate DNA bases. nih.gov This covalent binding results in the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication. mdpi.com Studies on tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) have shown that they can induce both DNA adducts and single-strand breaks. nih.gov

Research using stable precursors of activated nitrosamines, such as α-acetoxy-N-nitrosopyrrolidine and α-acetoxy-N-nitrosopiperidine, has provided detailed insights into the specific DNA adducts formed. lookchem.com These compounds react with deoxyguanosine (dGuo), a common target for alkylation, to form a variety of adducts. nih.gov The reaction of α-acetoxy-N-nitrosopiperidine with dGuo leads to the formation of adducts such as N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG). lookchem.com These studies demonstrate that the reactive intermediates derived from nitrosopiperidines readily target guanine (B1146940) bases in DNA. It is therefore expected that, upon metabolic activation, this compound would generate intermediates capable of forming similar covalent adducts with DNA, contributing to potential DNA damage.

Table 2: Examples of DNA Adducts Formed from Related Nitrosamines
Parent CompoundReactive IntermediateExample DNA AdductReference
N-Nitrosodimethylamine (NDMA)Methyldiazonium ionO6-methylguanine (O6-MeG) nih.gov
N-Nitrosopyrrolidine (NPYR)Diazonium ion derived from 4-hydroxybutanalN2-(tetrahydrofuran-2-yl)dGuo lookchem.comnih.gov
N-Nitrosopiperidine (NPIP)Diazonium ion derived from 5-hydroxypentanalN2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)dG (THP-dG) lookchem.com
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Pyridyloxobutylating agentsO6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) nih.gov

Interactions with Proteins and Other Cellular Components

The biological activity of many N-nitroso compounds, including cyclic nitrosamines structurally related to this compound, is not intrinsic to the parent molecule but is a consequence of metabolic activation. nih.gov This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. researchgate.net The metabolic process for cyclic N-nitrosamines typically involves enzymatic hydroxylation at the α-carbon atom (the carbon atom adjacent to the N-nitroso group). researchgate.net

This α-hydroxylation results in the formation of an unstable intermediate that undergoes spontaneous decomposition. This decomposition generates highly reactive electrophilic species, such as diazonium ions. nih.govresearchgate.net These electrophiles are capable of reacting with various nucleophilic sites within the cell. While DNA adducts are a primary focus in carcinogenicity studies, these reactive intermediates also readily form covalent bonds with cellular proteins. nih.govnih.gov

Cellular Responses and Genotoxic Potential in In Vitro and Non-Human In Vivo Models

The mutagenic potential of N-nitroso compounds is frequently evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. researchgate.netnih.gov This in vitro assay utilizes specific strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan. jrfglobal.com A positive test result, indicating mutagenicity, is observed when the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow in an amino acid-deficient medium. jrfglobal.com

N-nitrosamines as a class are well-established mutagens but typically require metabolic activation to exert this effect. jrfglobal.com Therefore, standard Ames testing protocols for these compounds must include a post-mitochondrial fraction (S9) from liver homogenates to provide the necessary cytochrome P450 enzymes. nih.goveuropa.eu Research has shown that the sensitivity of the Ames test for detecting nitrosamine mutagenicity can be significantly improved by optimizing assay conditions. nih.govnih.gov These enhancements include:

Use of a Pre-incubation Method: A 30 to 60-minute pre-incubation of the test compound with the bacteria and S9 mix before plating enhances the interaction between the metabolically activated mutagens and the bacterial DNA. nih.goveuropa.eu

Choice of S9 Source: Liver S9 from hamsters pre-treated with enzyme inducers has been found to be more effective for activating certain nitrosamines compared to the more commonly used rat liver S9. nih.govusp.org

Selection of Bacterial Strains: Strains such as S. typhimurium TA100 and TA1535, which detect base-pair substitution mutations, are particularly sensitive to the alkylating agents generated from nitrosamine metabolism. nih.govusp.org

A positive result for a compound like this compound would be characterized by a dose-dependent increase in the number of revertant colonies, specifically in the presence of an S9 metabolic activation system.

Table 1: Illustrative Ames Test Data for a Mutagenic N-Nitroso Compound This table presents a hypothetical data set, representative of a positive result for a cyclic N-nitrosamine in the Ames test using S. typhimurium strain TA100. Data is expressed as the mean number of revertant colonies per plate.

Concentration (µ g/plate )Without S9 Metabolic ActivationWith Hamster Liver S9 Metabolic Activation
0 (Solvent Control)115120
10118255
50121640
1001171350
2501102410
50098 (Toxic)1850 (Toxic)

While N-nitrosoproline is often studied as a urinary marker for endogenous nitrosation, the metabolic processing of N-nitroso compounds is intrinsically linked to the generation of reactive nitrogen species (RNS) and the subsequent induction of nitrosative and oxidative stress. nih.govresearchgate.netnih.gov Nitrosative stress arises from an imbalance where the production of RNS overwhelms the cell's capacity to neutralize them. bohrium.com

The metabolism of N-nitroso compounds can contribute to the cellular pool of nitric oxide (NO) and lead to the formation of highly reactive species like peroxynitrite (ONOO⁻), especially in environments with concurrent oxidative stress. mdpi.com These RNS can induce widespread cellular damage through several mechanisms:

Protein Nitration: Peroxynitrite can react with tyrosine residues in proteins to form 3-nitrotyrosine (B3424624) (3-NT). This modification can alter protein structure and function, disrupt signaling pathways, and inactivate enzymes. nih.gov The presence of 3-NT is considered a key biomarker of nitrosative stress in vivo. mdpi.com

Lipid Peroxidation: RNS can initiate and propagate the peroxidation of lipids in cellular membranes, leading to membrane damage, loss of integrity, and the formation of reactive aldehydes like malondialdehyde (MDA), a marker of oxidative damage. nih.gov

DNA Damage: Beyond direct alkylation, RNS can cause DNA strand breaks and oxidative damage to DNA bases. nih.gov

In animal models, exposure to compounds that induce nitrosative stress can lead to a measurable increase in these biomarkers in various tissues. mdpi.commdpi.com This cascade of events can disrupt mitochondrial function, trigger cell death pathways, and contribute to tissue injury. mdpi.comnih.gov

Table 2: Key Biomarkers in the Assessment of Oxidative and Nitrosative Stress This table summarizes common markers measured in non-human in vivo models to quantify the extent of stress induced by chemical exposure.

BiomarkerType of StressBiological Consequence
3-Nitrotyrosine (3-NT)NitrosativeIndicates protein damage; can alter protein function and signaling.
Malondialdehyde (MDA)OxidativeA product of lipid peroxidation; indicates damage to cellular membranes.
Reduced Glutathione (GSH)OxidativeA key cellular antioxidant; decreased levels indicate depletion of antioxidant defenses.
Superoxide (B77818) Dismutase (SOD) ActivityOxidativeAn antioxidant enzyme; changes in activity reflect a response to oxidative stress.

Advanced Analytical Methodologies for 3 Nitrosopiperidine 3 Carboxylic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Nitrosopiperidine-3-carboxylic acid from complex sample matrices, thereby enabling accurate detection and quantification. The choice of technique is primarily dictated by the analyte's physicochemical properties, such as volatility and polarity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable N-nitrosamines. nih.govresearchgate.net For a non-volatile compound like this compound, direct GC-MS analysis is challenging due to its high polarity and low volatility conferred by the carboxylic acid group. Therefore, analysis typically requires a derivatization step to convert the carboxylic acid into a more volatile ester form (e.g., through methylation or silylation).

Once derivatized, the compound can be separated on a capillary GC column and detected with high specificity by a mass spectrometer. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, which is essential for unambiguous identification. The Thermal Energy Analyzer (TEA) is another highly selective detector used in conjunction with GC for nitrosamine (B1359907) analysis. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related N-Nitroso Compounds

Parameter Typical Value/Condition Purpose
Injector Temperature 200-250 °C Ensures rapid volatilization of the sample.
Column Fused silica (B1680970) capillary column (e.g., DB-5ms) Separates compounds based on boiling point and polarity.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C) Allows for the separation of a range of compounds with different volatilities.
Ionization Mode Electron Ionization (EI) Fragments the molecule to produce a characteristic mass spectrum for identification.

| Mass Analyzer | Quadrupole, Ion Trap | Scans and detects the mass-to-charge ratio of fragment ions. |

This table presents generalized parameters for nitrosamine analysis; specific conditions would need to be optimized for the derivatized form of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of non-volatile, polar N-nitroso compounds like this compound. ijpsjournal.com It obviates the need for derivatization, allowing for direct analysis of the compound in its native form. This method is particularly well-suited for complex biological and environmental matrices. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide rapid and high-resolution separations. rsc.org The compound is then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before being detected by a tandem mass spectrometer (MS/MS). The use of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can further enhance specificity by providing highly accurate mass measurements, which aids in formula determination. researchgate.net

High-Performance Liquid Chromatography (HPLC) can be paired with various detectors for the analysis of this compound. A Diode-Array Detector (DAD) can be used for detection, as N-nitroso compounds typically exhibit UV absorption. researchgate.net However, UV detection may lack the required sensitivity and selectivity for trace-level analysis in complex samples.

For related compounds, Evaporative Light Scattering Detection (ELSD) has been used. researchgate.net ELSD is a "universal" detector that responds to any non-volatile analyte, but it generally offers lower sensitivity compared to mass spectrometry. A highly selective and sensitive method involves interfacing HPLC with a Thermal Energy Analyzer (TEA), which is specific for the nitroso functional group. nih.gov

Table 2: Comparison of HPLC Detection Methods

Detector Principle Selectivity Sensitivity Suitability for this compound
Diode-Array (DAD) UV-Vis Absorbance Moderate Moderate Suitable for standards and simpler matrices.
Evaporative Light Scattering (ELSD) Light scattering of non-volatile analyte particles Low (Universal) Low to Moderate Applicable, but may lack sensitivity for trace analysis.
Mass Spectrometry (MS/MS) Mass-to-charge ratio of ionized molecules Very High Very High The most powerful and preferred method for complex samples. ijpsjournal.com

| Thermal Energy Analyzer (TEA) | Chemiluminescent detection of nitric oxide | Very High (for N-nitroso group) | Very High | An excellent alternative to MS for selective detection. nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound. The combination of chromatography (GC or LC) with mass spectrometry (MS) provides a two-dimensional analysis, yielding information on both the retention time and the mass spectrum of the analyte. researchgate.netijpsjournal.com This dual information significantly increases the confidence of compound identification and allows for reliable quantification even at trace levels. LC-MS/MS, in particular, has become the gold standard for analyzing non-volatile nitrosamines in pharmaceutical and food safety applications due to its superior sensitivity and specificity. ijpsjournal.comrsc.org

Sample Preparation and Derivatization for Enhanced Detection in Various Research Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the target analyte prior to instrumental analysis. ijpsjournal.com For this compound, the choice of sample preparation depends on the matrix (e.g., biological fluids, food, water).

Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample matrix.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte or interferences, allowing for cleanup and concentration. This is a widely used technique for nitrosamine analysis. ijpsjournal.com

As mentioned previously, derivatization is a key sample preparation step for GC-MS analysis of this compound. The carboxylic acid group is converted to an ester to increase its volatility and improve its chromatographic behavior. This process must be carefully controlled to ensure complete and reproducible conversion without creating analytical artifacts.

Quantitative Analysis and Method Validation for Research Applications

For research applications, analytical methods must be properly validated to ensure that the results are accurate and reliable. Method validation for this compound would involve assessing several key parameters according to established guidelines. synzeal.com

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as relative standard deviation (RSD). researchgate.net

For accurate quantification, especially with mass spectrometry, isotopically labeled internal standards (e.g., containing deuterium (B1214612) or ¹³C) are often employed to compensate for matrix effects and variations in instrument response. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Other Names
This compound N-Nitroso-nipecotic acid (for the 3-isomer)
N-Nitrosopiperidine NPIP
1-Nitrosopiperidine-2-carboxylic acid N-Nitrosopipecolic acid
1-Nitrosopiperidine-4-carboxylic acid Nitroso Isonipecotic Acid
Piperidine (B6355638) -

Computational and Theoretical Investigations of 3 Nitrosopiperidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential computational tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Nitrosopiperidine-3-carboxylic acid. While specific quantum mechanical studies on this exact molecule are not prominent in publicly available literature, the principles are well-established from research on related N-nitrosamines, such as N-nitrosopiperidine (NPIP). nih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CASPT2, MP2) are employed to model the molecule's properties. acs.orgjomardpublishing.com

These calculations provide insights into several key areas:

Molecular Geometry and Electronic Distribution: Calculations can optimize the three-dimensional structure of this compound, determining bond lengths, bond angles, and dihedral angles for its most stable conformations. jomardpublishing.com They also map the electron density distribution, identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of interaction and reaction. The partial atomic charges on the nitroso group, the carboxylic acid moiety, and the piperidine (B6355638) ring atoms can be quantified.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. jomardpublishing.com For nitrosamines, these orbitals are central to understanding their activation mechanisms.

Reaction Energetics: Quantum chemical methods are used to calculate the thermodynamics and kinetics of key chemical reactions. nih.gov For N-nitrosamines, a critical reaction is the metabolic α-hydroxylation, which is the initial, rate-limiting step toward forming a reactive diazonium ion that can alkylate DNA. acs.orgnih.gov Calculations can determine the activation energies and reaction free energies for hydroxylation at the two α-carbon positions (C2 and C6) of the piperidine ring. nih.gov The presence of the electron-withdrawing carboxylic acid group at the C3 position is expected to electronically influence the adjacent C2 and C6 positions, an effect that can be precisely quantified through these computational methods.

A comparative table of predicted electronic properties, based on general knowledge of nitrosamines, is presented below.

PropertyDescriptionPredicted Influence on this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical stability. jomardpublishing.comA relatively large gap would suggest higher stability compared to more potent nitrosamines.
Partial Atomic Charges The localized charge on each atom in the molecule.The oxygen atoms of the nitroso and carboxyl groups will carry significant negative charges, while the nitroso nitrogen and carboxyl carbon will be electropositive.
Electrostatic Potential A map of the molecule's charge distribution, indicating sites for electrophilic or nucleophilic attack.Negative potential would be concentrated around the oxygen atoms, representing likely sites for interaction with protons or metal ions.
Activation Energy (α-hydroxylation) The energy barrier for the enzymatic hydroxylation at the carbon atoms adjacent to the N-nitroso group. nih.govThe activation energy for hydroxylation at the C6 position is expected to be lower than at the C2 position due to the deactivating electronic influence of the adjacent C3-carboxylic acid group.

Prediction of Metabolic Sites and Pathways, focusing on Alpha-Carbon Hydroxylation Potential

The metabolic activation of N-nitrosamines is a prerequisite for their biological activity, with α-carbon hydroxylation by cytochrome P450 (CYP) enzymes being the crucial rate-limiting step. nih.govnih.gov This reaction transforms the nitrosamine (B1359907) into an unstable α-hydroxynitrosamine, which decomposes to form a highly reactive electrophilic diazonium species capable of alkylating DNA. nih.gov

Computational models have been developed to predict the likelihood of α-carbon hydroxylation for novel nitrosamines, which is especially important when experimental data are scarce. acs.orgchemrxiv.org These approaches often use machine learning models trained on large datasets of CYP-mediated hydroxylation reactions from non-nitrosamine compounds to identify structural features that promote or inhibit this metabolic pathway. nih.govnih.govacs.org

For this compound, two potential sites for α-hydroxylation exist: the C2 and C6 positions of the piperidine ring. The structural features of the molecule heavily influence the probability of metabolism at these sites.

Influence of the Carboxylic Acid Group: The presence of a carboxylic acid group is a significant structural feature. Studies on other nitrosamines have identified that electron-withdrawing groups, such as a carboxyl group, near an α-carbon tend to have a deactivating effect, reducing the likelihood of hydroxylation at that site. nih.govresearchgate.net Therefore, it is predicted that the C2 position of this compound would have a significantly lower potential for hydroxylation compared to the C6 position.

Hydroxylation at the C6 Position: The C6 position is electronically more distant from the deactivating carboxylic acid group. Its chemical environment is more analogous to that of the parent compound, N-nitrosopiperidine. Consequently, the C6 position is the most probable site for metabolic activation via α-hydroxylation. nih.govscilit.com

The predicted metabolic activation pathway is summarized below.

StepReactionPredicted Outcome for this compound
1. Primary Metabolism Cytochrome P450-mediated α-carbon hydroxylation. nih.govHydroxylation is strongly favored at the C6 position over the C2 position.
2. Intermediate Formation Formation of an unstable α-hydroxynitrosamine intermediate.6-hydroxy-3-nitrosopiperidine-3-carboxylic acid is formed.
3. Decomposition Spontaneous ring opening and decomposition of the intermediate.Generates an electrophilic diazonium ion.
4. Biomolecular Interaction Alkylation of nucleophilic sites on macromolecules like DNA.The resulting electrophile can form adducts with DNA, a key event in chemical carcinogenesis.

Molecular Dynamics and Docking Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme. uu.nlnih.gov These methods are particularly valuable for understanding how nitrosamines like this compound bind to the active sites of metabolizing enzymes, primarily the cytochrome P450 (CYP) family. heraldopenaccess.usresearchgate.net

Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's binding pocket. nih.govmdpi.com For this compound, docking into the active site of a relevant CYP isoform (e.g., CYP2A13, known to metabolize other nitrosamines) would reveal: heraldopenaccess.us

Binding Pose: The most stable three-dimensional arrangement of the compound within the active site.

Key Interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. The carboxylic acid group would be expected to form strong hydrogen bonds or salt bridges with basic residues like arginine or lysine, while the piperidine ring could engage in hydrophobic interactions. heraldopenaccess.us

Binding Affinity: A scoring function estimates the free energy of binding, indicating the strength of the interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the biomolecular complex, modeling its movement and conformational changes over time. mdpi.comfrontiersin.org An MD simulation starting from a docked pose of the this compound-CYP complex would:

Assess Stability: Determine if the initial binding pose is stable over a simulation period of nanoseconds to microseconds. heraldopenaccess.us

Reveal Conformational Changes: Show how the enzyme and ligand adapt to each other upon binding. researchgate.net

Characterize Water's Role: Elucidate the role of water molecules in mediating interactions within the active site.

Calculate Binding Free Energy: More rigorous methods like MM/GBSA or MM/PBSA can be applied to MD trajectories to provide a more accurate calculation of the binding free energy. researchgate.net

Although specific simulation data for this compound is not available, these computational approaches are crucial for rationalizing its metabolic fate and predicting its potential for enzyme-mediated activation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in toxicology for predicting the biological activity of chemicals based on their molecular structure. acs.orglhasalimited.org For N-nitrosamines, SAR and QSAR models are developed to predict their carcinogenic potency, often using experimental data like the TD₅₀ value (the chronic dose rate that gives 50% of animals tumors). acs.orgsciforum.net

Structure-Activity Relationships (SAR): SAR involves identifying specific molecular fragments or properties that are associated with an increase or decrease in biological activity. acs.orgpharmaexcipients.com In the context of N-nitrosamines, established SAR principles include:

Requirement for α-Hydrogen: The presence of at least one hydrogen atom on an α-carbon is necessary for metabolic activation. This compound meets this requirement at both C2 and C6.

Effect of Substituents: Electron-withdrawing groups near the α-carbon, like the carboxylic acid in the target molecule, are generally considered to be deactivating, leading to lower carcinogenic potency. researchgate.net Conversely, features that stabilize the resulting carbocation after decomposition can increase potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models formalize these relationships into mathematical equations. acs.orgnih.gov These models use a set of calculated molecular descriptors to predict activity. Descriptors can be:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and shape.

Quantum Chemical: HOMO/LUMO energies, partial charges, dipole moment. acs.orgacs.org

Physicochemical: LogP (lipophilicity), globularity. acs.org

A typical QSAR modeling workflow for nitrosamines involves developing a regression or classification model that links these descriptors to carcinogenic potency. acs.orgnih.gov For this compound, the carboxylic acid group would be a critical feature. It would significantly increase the molecule's hydrophilicity (lowering its LogP) and introduce a strong electronic effect, both of which would be captured by QSAR descriptors and are expected to modulate its predicted activity relative to the parent N-nitrosopiperidine.

SAR/QSAR FeatureGeneral Effect on Nitrosamine PotencyApplication to this compound
α-Carbon Hydroxylation Essential for metabolic activation and carcinogenicity. nih.govPossible at C2 and C6, but likely favored at C6.
Electron-withdrawing groups Tend to decrease potency by deactivating α-carbons. researchgate.netThe C3-carboxylic acid group is a strong deactivating feature, predicted to lower potency compared to N-nitrosopiperidine.
Hydrophilicity (LogP) Potent nitrosamines are often more hydrophilic. acs.orgThe carboxylic acid group makes the molecule highly hydrophilic, which could influence its bioavailability and interaction with enzymes.
Chemical Reactivity The ultimate driver of toxicity is the reactivity of the generated electrophile. acs.orgQuantum chemical descriptors in a QSAR model would quantify the predicted reactivity.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of this compound is critical to its chemical and biological properties, including its ability to fit into an enzyme's active site. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. d-nb.info

The piperidine ring is not planar and typically adopts a low-energy chair conformation. For a substituted piperidine, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. nih.gov In this compound, both the nitroso group and the carboxylic acid group are attached to the same carbon (C3).

The conformational preferences are governed by a balance of several factors:

Steric Interactions: There is a general preference for bulky groups to occupy the equatorial position to minimize steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). rsc.org

Stereoelectronic Effects: The orientation of orbitals can influence stability. For N-nitrosamines, there can be a preference for the axial position due to favorable stereoelectronic interactions. cdnsciencepub.com Studies on the alkylation of N-nitrosopiperidine anions show a strong preference for incoming electrophiles to attack axially, suggesting that stereoelectronic control can override steric factors. cdnsciencepub.com

Intramolecular Hydrogen Bonding: The carboxylic acid proton could potentially form a hydrogen bond with the oxygen of the nitroso group, which would lock the molecule into a specific conformation.

Computational methods, particularly DFT, are used to calculate the relative energies of the different possible conformers to predict the most stable structures. d-nb.inforesearchgate.net Given the geminal substitution at C3, the analysis is complex. The two primary chair conformations would involve interconversion of the ring. Within each chair, the relative orientation of the C-N and C-C bonds of the substituents would also be a factor.

A simplified summary of potential conformational factors is below.

Conformer FeaturePositionGoverning FactorsPredicted Stability
Piperidine Ring Chair ConformationLower ring strain compared to boat or twist-boat.Most stable ring form.
Carboxylic Acid Group EquatorialMinimizes steric hindrance (A-strain). rsc.orgGenerally favored for bulky groups.
Carboxylic Acid Group AxialMay be disfavored due to 1,3-diaxial interactions.Generally less favored unless stabilizing electronic effects are present.
Nitroso Group Axial/EquatorialSubject to complex stereoelectronic effects and potential steric interactions. cdnsciencepub.comThe preference is difficult to predict without specific calculations but is crucial for defining the molecule's overall shape.

The precise equilibrium between these forms would ultimately determine the molecule's average shape in solution and its ability to interact with biological targets.

Formation Pathways of 3 Nitrosopiperidine 3 Carboxylic Acid in Research Relevant Environments

General Mechanisms of Nitrosamine (B1359907) Formation from Amine Precursors

N-nitrosamines are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent. veeprho.com The fundamental reaction involves the electrophilic attack of a nitrosonium ion (NO+) or a carrier of this ion on the nucleophilic nitrogen atom of the amine. nih.gov

Secondary amines, such as the piperidine (B6355638) ring in piperidine-3-carboxylic acid, are particularly susceptible to nitrosation, readily converting to their corresponding N-nitrosamines. nih.gov The general reaction for a secondary amine can be represented as:

R₂NH + HNO₂ → R₂N-N=O + H₂O

Tertiary amines can also undergo nitrosation, typically through a more complex dealkylative pathway, which results in the formation of a secondary amine that is then nitrosated. veeprho.com

The rate of nitrosamine formation is influenced by several factors, including the basicity of the amine and the pH of the reaction medium. The process is generally favored under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite (B80452). nih.gov However, at very low pH, the amine precursor may become protonated, rendering it less nucleophilic and thus less reactive towards nitrosating agents. nih.gov

A variety of nitrosating agents can initiate the formation of nitrosamines. The most common in both biological and chemical systems is nitrous acid (HNO₂), which is typically formed in situ from the protonation of nitrite salts (such as sodium nitrite) in acidic conditions. veeprho.comwikipedia.org

Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.gov The equilibrium is as follows:

2HNO₂ ⇌ N₂O₃ + H₂O

Other significant nitrosating agents include:

Dinitrogen tetroxide (N₂O₄) nih.gov

Nitrosyl halides (e.g., NOCl) nih.gov

Nitrosonium tetrafluoroborate (B81430) (NOBF₄) nih.gov

Nitric oxide (NO) in the presence of oxygen, which can lead to the formation of higher nitrogen oxides that act as nitrosating agents. researchgate.net

The specific nitrosating agent present will depend on the chemical environment, including the solvent, pH, and presence of other reactive species.

The formation of nitrosamines can be significantly influenced by various environmental factors and the presence of catalytic surfaces.

pH: As mentioned, pH is a critical factor. Acidic conditions (typically pH < 5) are generally optimal for the nitrosation of secondary amines by nitrite, as this promotes the formation of nitrous acid and its more reactive anhydride, N₂O₃. nih.govwikipedia.org

Temperature: The rate of nitrosation reactions generally increases with temperature, as with most chemical reactions.

Activated Carbon: Research has shown that activated carbon (AC) can catalyze the formation of N-nitrosamines. nih.govresearchgate.netresearchgate.net This can occur through two primary mechanisms:

Catalyzing the nitrosation of an amine with nitrite. researchgate.net

Catalyzing the oxidation of an amine in the presence of molecular oxygen and nitrogen, leading to nitrosamine formation. researchgate.net The properties of the activated carbon, such as surface area and the presence of surface functional groups, play a crucial role in its catalytic activity. nih.govresearchgate.net

Other Catalysts: Formaldehyde and other carbonyl compounds have been shown to catalyze the nitrosation of secondary amines, particularly under neutral or basic conditions. acs.orgacs.org This occurs through the formation of an iminium ion intermediate.

Factor Effect on Nitrosamine Formation
pH Optimal formation typically occurs in acidic conditions (pH < 5).
Temperature Increased temperature generally increases the reaction rate.
Activated Carbon Can catalyze nitrosamine formation through multiple pathways.
Carbonyl Compounds Can catalyze nitrosation, especially at neutral or basic pH.

Formation from Piperidine Carboxylic Acid Precursors

3-Nitrosopiperidine-3-carboxylic acid is formed from its direct precursor, piperidine-3-carboxylic acid (also known as nipecotic acid). The piperidine ring contains a secondary amine functional group, which is the site of nitrosation.

The formation reaction would proceed as follows:

Piperidine-3-carboxylic acid + Nitrosating Agent → this compound

The presence of the carboxylic acid group on the piperidine ring at the 3-position is expected to influence the reactivity of the amine. As an electron-withdrawing group, it would slightly decrease the basicity and nucleophilicity of the secondary amine compared to unsubstituted piperidine. However, it does not prevent the nitrosation reaction from occurring. The reaction would still proceed under appropriate conditions where a nitrosating agent is present.

Environmental and Laboratory Contexts of Nitrosamine Generation (e.g., in reagents, solvents, and environmental samples pertinent to research)

The unintentional formation of nitrosamines is a concern in various research settings due to the potential for precursor amines and nitrosating agents to be present, sometimes as impurities in common reagents and solvents.

Reagents and Solvents:

Amine-based reagents or solvents can be a source of precursors. For example, N,N-dimethylformamide (DMF), a common solvent, can contain dimethylamine (B145610) as an impurity, which can react with nitrosating agents to form N-nitrosodimethylamine (NDMA). veeprho.comresearchgate.net

Nitrite or nitrate (B79036) impurities can be found in various chemical reagents and even in water used in experiments. scispace.com

Laboratory Procedures:

Quenching reactions that use sodium nitrite under acidic conditions can create a highly favorable environment for nitrosamine formation if secondary or tertiary amines are present in the reaction mixture.

The use of activated carbon for purification or filtration purposes could potentially catalyze the formation of nitrosamines if amine precursors are present. nih.govresearchgate.net

Environmental Samples:

Nitrosamines can be formed during water disinfection processes, particularly chloramination, where both amine precursors and chloramine (B81541) can lead to their formation. nih.gov

They can also be found in soil and air samples, arising from industrial processes or the degradation of nitrogen-containing compounds.

Given these potential sources, researchers must be aware of the possibilities for inadvertent nitrosamine formation and take appropriate precautions, especially when working with amine-containing compounds and potential nitrosating agents.

Future Directions and Emerging Research Avenues for 3 Nitrosopiperidine 3 Carboxylic Acid

Development of Novel Synthetic Routes and Analogues with Tuned Reactivity Profiles

Future synthetic research will likely focus on developing more efficient, scalable, and safer methods for the preparation of 3-Nitrosopiperidine-3-carboxylic acid. Current methods generally involve the nitrosation of the parent secondary amine, 3-piperidinecarboxylic acid, using nitrosating agents like nitrous acid (generated from sodium nitrite (B80452) under acidic conditions). researchgate.netnih.gov Research could explore alternative nitrosating agents that operate under milder conditions to minimize side reactions and improve yield. nih.gov

A significant avenue of investigation is the synthesis of a library of analogues to establish clear structure-activity relationships (SAR). By modifying the piperidine (B6355638) ring with various substituents or altering the carboxylic acid group (e.g., esterification, amidation), researchers can systematically tune the electronic and steric properties of the molecule. This allows for a detailed study of how these modifications affect the compound's reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the stability of the N-nitroso bond and the susceptibility of the α-carbons to metabolic activation. nih.gov The synthesis of isotopically labeled analogues (e.g., using deuterium) would also be invaluable for mechanistic studies.

In-depth Mechanistic Studies of Chemical and Biological Transformations to Elucidate Rate-Limiting Steps

A primary focus for future mechanistic studies will be to fully understand the chemical and biological transformations of this compound. The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as dinitrogen trioxide (N2O3). nih.govresearchgate.net The rate of this reaction is highly dependent on factors like pH and the basicity of the amine. researchgate.netpharmaexcipients.com

The biological activity of many nitrosamines is linked to metabolic activation by cytochrome P450 enzymes, primarily through α-hydroxylation (the hydroxylation of the carbon atom adjacent to the nitroso group). nih.gov This process can lead to the formation of unstable intermediates that can alkylate DNA. However, the presence of a carboxylic acid group at the 3-position (an α-carbon) is expected to have a significant deactivating effect, potentially inhibiting this metabolic activation pathway. nih.govacs.org Research has shown that analogues with a carboxylic acid group at the α-carbon, such as N-nitroso-L-proline, are non-carcinogenic. nih.gov

Future in-depth studies should aim to:

Determine the precise kinetics of the nitrosation reaction of 3-piperidinecarboxylic acid under various conditions.

Use experimental and computational methods to investigate the enzymatic metabolism of this compound.

Identify the specific cytochrome P450 isozymes involved in its metabolism. nih.gov

Elucidate whether α-hydroxylation is a viable pathway or if alternative metabolic routes, such as denitrification or ring cleavage, are more prominent.

Determine the rate-limiting steps in both its chemical formation and its biological degradation to better predict its persistence and potential for harm.

Refinement of Predictive Computational Models for Reactivity and Biological Fate

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, which is particularly valuable for assessing the risk of potential carcinogens. researchgate.net Future research should focus on refining predictive computational models specifically for this compound. Density Functional Theory (DFT) calculations can be employed to model the N-nitrosation reaction, determine activation energies for different pathways, and assess the influence of the carboxylic acid group on the electronic structure and reactivity of the molecule. researchgate.net

For predicting biological fate, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural features of molecules with their biological activity. By building models trained on a diverse set of nitrosamines, including those with and without deactivating groups like carboxylic acids, researchers can improve the accuracy of carcinogenicity predictions. nih.govacs.org Future modeling efforts should aim to create models that can accurately predict the probability of α-hydroxylation, taking into account the deactivating effect of the adjacent carboxylic acid, and thus provide a more reliable in silico risk assessment. acs.org

Exploration of New Analytical Techniques for Trace Level Detection and Characterization

Ensuring the safety of pharmaceuticals and consumer products requires highly sensitive and selective analytical methods to detect and quantify nitrosamine (B1359907) impurities at trace levels (ng/day). ijpsjournal.comresearchgate.net While significant progress has been made, future research should explore new and improved analytical techniques for this compound.

Current state-of-the-art methods rely on hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. nih.gov

Table 1: Advanced Analytical Techniques for Nitrosamine Detection

Technique Description Advantages
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates compounds in a liquid mobile phase followed by mass analysis. High sensitivity and specificity; suitable for a wide range of nitrosamines, including less volatile ones. ijpsjournal.com
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) Separates volatile compounds in a gaseous mobile phase before mass analysis. Often used with headspace sampling. Excellent for volatile nitrosamines like NDMA and NDEA. ijpsjournal.com

| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Provides highly accurate mass measurements, allowing for the confident identification of unknown impurities. | Enables retrospective data analysis and identification of non-target compounds. nih.gov |

Emerging research could focus on developing novel sample preparation techniques, such as solid-phase microextraction (SPME), to pre-concentrate the analyte and remove matrix interferences, thereby lowering detection limits. ijpsjournal.com Furthermore, the development of certified reference standards for this compound is crucial for accurate quantification and method validation. synzeal.com The exploration of alternative ionization techniques in mass spectrometry could also enhance sensitivity and reduce matrix effects.

Investigation of Environmental Degradation and Mitigation Strategies in Laboratory and Industrial Settings

The potential for nitrosamine contamination of water and soil is a growing environmental concern. europa.euresearchgate.net N-nitrosamines can be formed in the environment from the reaction of amines and nitrogen oxides. nih.goveuropa.eu Future research must investigate the environmental fate and degradation of this compound. Laboratory studies should be designed to determine its persistence in different environmental matrices (water, soil) and to identify its degradation products under various conditions (e.g., photolysis, microbial degradation). Nitrosamines are known to be susceptible to photolytic degradation upon exposure to UV light, a technique that could be explored as a mitigation strategy. iajps.com

In industrial settings, particularly in pharmaceutical manufacturing, the focus should be on developing robust mitigation strategies to prevent the formation of this compound. iajps.com This includes:

Careful control of raw materials to exclude secondary amine precursors and nitrosating agents. nih.gov

Optimizing reaction conditions (e.g., pH, temperature) to disfavor nitrosation. researchgate.net

Implementing "scavenging" agents, such as ascorbic acid, that can react with and neutralize nitrosating agents before they can form nitrosamines. iajps.com

Developing effective purification methods to remove any trace levels of the nitrosamine that may form.

By investigating these degradation and mitigation pathways, researchers can develop comprehensive strategies to minimize the environmental and health risks associated with this compound.

Table of Mentioned Compounds

Compound Name
This compound
3-piperidinecarboxylic acid
Ascorbic acid
Dinitrogen trioxide
N-nitroso-L-proline
N-nitrosodimethylamine (NDMA)
N-nitrosodiethylamine (NDEA)
Nitrous acid

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Nitrosopiperidine-3-carboxylic acid to ensure high yield and purity?

Methodological Answer:
Optimization requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometric ratios. Multi-step syntheses often involve nitrosation and cyclization steps, where intermediates must be stabilized to avoid side reactions. For example, maintaining anhydrous conditions during nitroso-group introduction minimizes hydrolysis byproducts. Purification via column chromatography or recrystallization is critical, with HPLC (≥95% purity threshold) used to validate outcomes. Reaction progress should be monitored using TLC or NMR to identify incomplete conversions early .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or stereochemical ambiguity. Cross-validation using complementary techniques is essential:

  • X-ray crystallography definitively confirms molecular geometry.
  • 2D NMR (e.g., COSY, NOESY) resolves proton-proton correlations and spatial arrangements.
  • High-resolution mass spectrometry (HRMS) validates molecular formulas.
    If discrepancies persist, replicate syntheses under controlled conditions (e.g., inert atmosphere) can isolate experimental variables. Collaborative analysis with computational tools (DFT calculations) may reconcile spectral assignments with predicted electronic structures .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:
A tiered analytical approach is recommended:

Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR identifies functional groups and backbone structure.
  • DEPT-135 differentiates CH, CH₂, and CH₃ groups.

Infrared Spectroscopy (IR): Confirms nitroso (C-N=O) and carboxylic acid (O-H) stretches.

High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% target compound).

Mass Spectrometry (MS): Validates molecular weight via ESI-MS or MALDI-TOF.
For stereoisomers, chiral HPLC or polarimetry is indispensable .

Advanced: What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies using:

  • pH-Variation Experiments: Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation via HPLC.
  • Thermal Gravimetric Analysis (TGA): Quantifies decomposition temperatures.
  • UV-Vis Spectroscopy: Monitors nitroso-group stability under light exposure.
    Data should be modeled using Arrhenius equations to predict shelf-life. Note: Storage at -20°C in amber vials under nitrogen is advised for long-term stability .

Basic: How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and fume hoods. Avoid contact with reducing agents (risk of nitroso-group reduction).
  • Storage: Keep in sealed, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis.
  • Emergency Measures: For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies can be employed to control the stereochemical outcomes during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries: Temporarily install groups (e.g., Evans oxazolidinones) to direct asymmetric induction.
  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective nitrosation.
  • Dynamic Kinetic Resolution (DKR): Exploit equilibrium between intermediates to favor a single stereoisomer.
    Post-synthesis, chiral HPLC or enzymatic resolution (lipases) can isolate desired enantiomers .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Methodological Answer:

  • Byproducts:
    • Hydrolysis Products: Carboxylic acid derivatives from nitroso-group instability.
    • Dimerization Adducts: Caused by radical intermediates during nitrosation.
  • Detection:
    • LC-MS: Identifies low-molecular-weight impurities.
    • ¹H NMR: Reveals unreacted starting materials (e.g., residual piperidine).
      Purification via preparative HPLC or fractional crystallization is effective .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways.
  • Docking Studies: Models interactions with biological targets (e.g., enzymes) using AutoDock Vina.
    Validate predictions with small-scale exploratory reactions monitored by real-time IR .

Basic: What safety precautions are essential when working with this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of nitroso-compound vapors.
  • Emergency Protocols: Eye wash stations and safety showers must be accessible. In case of exposure, rinse thoroughly and seek medical attention. Safety data sheets (SDS) must be reviewed prior to use .

Advanced: What are the best practices for designing kinetic studies to understand the degradation pathways of this compound in aqueous solutions?

Methodological Answer:

  • Pseudo-First-Order Kinetics: Use excess reagents to isolate degradation mechanisms.
  • Isotopic Labeling: Track degradation products via ¹⁵N-labeled nitroso groups.
  • LC-MS/MS: Quantifies transient intermediates (e.g., hydroxylamines).
    Data analysis via Eyring plots reveals activation parameters (ΔH‡, ΔS‡) for pathway elucidation. Replicate studies under varied ionic strengths and oxidant concentrations improve robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.